3-Amino-4-benzylaminocoumarin

Overview

Description

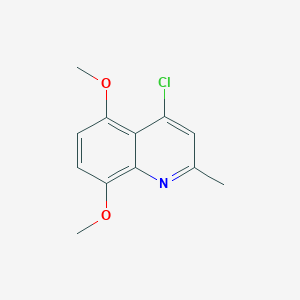

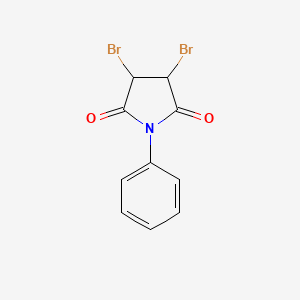

3-Amino-4-benzylaminocoumarin is a compound that falls under the category of aminocoumarins . Aminocoumarins are an important class of compounds in organic synthesis due to their various biological activities and natural occurrences . They have a profound chemical reactivity due to the presence of an amino group as well as enamine carbon .

Synthesis Analysis

The synthesis of 3-aminocoumarins and their derivatives has a significant impact in the field of organic and pharmaceutical chemistry . Various synthetic methodologies have been developed for the synthesis of 3-aminocoumarin derivatives .Molecular Structure Analysis

The core structure of aminocoumarin antibiotics is made up of a 3-amino-4,7-dihydroxycoumarin ring . The chemical reactivity of 3-aminocoumarins is more profound due to the presence of an amino group as well as enamine carbon in the described scaffold .Chemical Reactions Analysis

The chemical reactivity of 3-aminocoumarins is more profound due to the presence of an amino group as well as enamine carbon . This reactivity plays a crucial role in the synthesis of 3-aminocoumarin derivatives .Scientific Research Applications

Antibacterial and Antifungal Properties

3-Amino-4-benzylaminocoumarin derivatives exhibit promising antibacterial and antifungal properties. Researchers have explored their potential as novel antimicrobial agents, particularly against multi-resistant gram-positive bacteria. These compounds may serve as alternatives to existing antibiotics .

DNA Gyrase Inhibition

Certain 3-aminocoumarins, including 3-Amino-4-benzylaminocoumarin, act as inhibitors of DNA gyrase—an essential enzyme involved in DNA replication and repair. Inhibition of DNA gyrase disrupts bacterial DNA synthesis, making these compounds potential candidates for antibacterial drug development .

Heat Shock Protein 90 (HSP90) Antagonism

HSP90 is a chaperone protein crucial for maintaining cellular homeostasis. Some 3-aminocoumarins, including our compound of interest, exhibit HSP90 antagonistic activity. Targeting HSP90 has implications in cancer therapy, as it affects the stability of various client proteins involved in cell growth and survival .

Anti-Cancer Potential

3-Amino-4-benzylaminocoumarin derivatives have shown promise as anti-cancer agents. By inhibiting HSP90, they disrupt critical pathways in cancer cells, leading to apoptosis (programmed cell death). Further research aims to optimize their efficacy and minimize off-target effects .

Fluorescent Probes

The inherent fluorescence of 3-aminocoumarins makes them valuable as fluorescent probes in biological studies. Researchers utilize these compounds to visualize cellular processes, monitor protein interactions, and study intracellular dynamics. Their fluorescence properties enable real-time imaging and tracking .

Drug Delivery Systems

Researchers explore 3-Amino-4-benzylaminocoumarin derivatives as components of drug delivery systems. Their chemical reactivity allows for functionalization, enabling targeted drug delivery to specific tissues or cells. Coupling these compounds with therapeutic agents enhances drug solubility, stability, and bioavailability .

Mechanism of Action

Target of Action

3-Amino-4-benzylaminocoumarin is a derivative of 3-aminocoumarins . The primary targets of this compound are Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, while MAO is an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin .

Mode of Action

3-Amino-4-benzylaminocoumarin interacts with its targets by inhibiting their activities . It shows good AChE inhibitory activity, with some derivatives showing even better AChE inhibitory activity than the positive drug donepezil . It also shows good MAO inhibitory activity against certain compounds .

Biochemical Pathways

The inhibition of AChE and MAO by 3-Amino-4-benzylaminocoumarin affects the cholinergic and monoaminergic pathways respectively . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . On the other hand, inhibition of MAO prevents the breakdown of monoamine neurotransmitters, leading to an increase in their concentrations .

Result of Action

The inhibition of AChE and MAO by 3-Amino-4-benzylaminocoumarin leads to an increase in the concentrations of acetylcholine and monoamine neurotransmitters . This can have various effects at the molecular and cellular levels, depending on the specific context. For example, it has been found to show anti-Alzheimer’s activity, likely due to its effects on neurotransmitter concentrations .

Future Directions

properties

IUPAC Name |

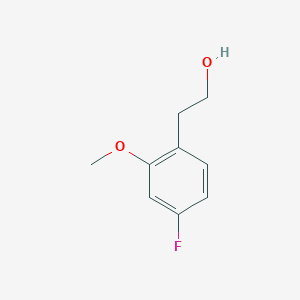

3-amino-4-(benzylamino)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-14-15(18-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)20-16(14)19/h1-9,18H,10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFFYWMEJGBBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208008 | |

| Record name | Coumarin, 3-amino-4-benzylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59288-12-9 | |

| Record name | Coumarin, 3-amino-4-benzylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059288129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 3-amino-4-benzylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone](/img/structure/B3054204.png)

![1,3-Dihydronaphtho[2,3-c]thiophene](/img/structure/B3054212.png)

![1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone](/img/structure/B3054215.png)